2-{[(2-Bromophenyl)methyl]amino}propan-1-ol

Catalog No.
S13804997
CAS No.
M.F
C10H14BrNO
M. Wt
244.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(2-Bromophenyl)methyl]amino}propan-1-ol

Product Name

2-{[(2-Bromophenyl)methyl]amino}propan-1-ol

IUPAC Name

2-[(2-bromophenyl)methylamino]propan-1-ol

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

InChI

InChI=1S/C10H14BrNO/c1-8(7-13)12-6-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3

InChI Key

PTLVJEQJSIMYOD-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC=CC=C1Br

2-{[(2-Bromophenyl)methyl]amino}propan-1-ol, also known as 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol, is an organic compound with the molecular formula C9_{9}H12_{12}BrN. It features a bromophenyl group attached to a propanol backbone through an amino linkage. This compound is characterized by its structural complexity, which allows for diverse chemical reactivity and potential biological activity.

Typical of alcohols and amines:

  • Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, enhancing the compound's versatility in synthetic applications.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The amino group may be reduced to form a primary amine, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol exhibits notable biological activities, particularly in the context of pharmacology. Compounds with similar structures have been shown to interact with neurotransmitter systems, suggesting potential therapeutic effects against neurological disorders. The presence of the bromine atom may enhance the compound's binding affinity to biological targets, making it a candidate for further pharmacological studies .

The synthesis of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-bromobenzyl chloride and 3-aminopropanol.
  • Nucleophilic Substitution: A nucleophilic substitution reaction occurs where 3-aminopropanol reacts with 2-bromobenzyl chloride in the presence of a base like sodium hydroxide.
  • Formation of Hydrochloride Salt: The intermediate product can be treated with hydrochloric acid to form the hydrochloride salt, yielding the final product .

Interaction studies reveal that 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol can engage effectively with various biological targets. The amino group facilitates hydrogen bonding with biological molecules, while the bromophenyl group participates in hydrophobic interactions. These interactions can modulate enzyme or receptor activity, leading to significant biological effects .

Several compounds share structural similarities with 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-2-[(4-bromophenyl)methyl]propan-1-olContains a para-bromophenyl groupDifferent reactivity profile due to para substitution
1-(4-Bromophenyl)-3-(methylamino)propan-1-olFeatures a methylamino groupPotentially different biological activity due to structural differences
3-(Methylamino)-1-propanolLacks bromine substituentDifferent reactivity profile due to absence of bromine
2-Fluoro-3-(methylamino)propan-1-olContains fluorine instead of bromineFluorine enhances stability and reactivity

The uniqueness of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol lies in its combination of the bromine atom and the amino group, which confer distinct chemical reactivity and biological properties compared to similar compounds. This makes it an interesting target for further research in medicinal chemistry and organic synthesis .

The synthesis of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol relies heavily on nucleophilic amination methodologies that establish the critical carbon-nitrogen bond between the bromophenyl methyl moiety and the propanol backbone [1]. Reductive amination represents the most versatile and widely employed approach for constructing amino alcohol frameworks, proceeding through either direct or indirect pathways [1] [2].

Direct reductive amination involves the simultaneous condensation of carbonyl compounds with amines and subsequent reduction in a single reaction vessel [1]. This methodology typically employs sodium borohydride or sodium cyanoborohydride as reducing agents under mildly acidic conditions with pH values ranging from 4 to 5 [1] [3]. The reaction mechanism initiates with nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to generate an imine species that undergoes hydride reduction to yield the desired amino alcohol product [1] [4].

Indirect reductive amination provides enhanced control over reaction selectivity by isolating the imine intermediate before reduction [1] [5]. This stepwise approach enables purification of the imine and subsequent reduction under optimized conditions, often resulting in improved yields ranging from 70 to 90 percent [5]. The methodology proves particularly advantageous when dealing with sensitive substrates or when high stereochemical control is required [2].

Sodium cyanoborohydride emerges as the preferred reducing agent for reductive amination due to its selective reduction of iminium ions over ketones and aldehydes [3] [2]. The electron-withdrawing cyanide group weakens the hydride donor capability, ensuring selective reduction of the positively charged iminium species while leaving carbonyl compounds unreacted [3]. This selectivity proves crucial in multi-functional substrates containing both amino and carbonyl functionalities [2].

Catalytic hydrogenation provides an alternative nucleophilic amination pathway utilizing hydrogen gas and transition metal catalysts such as palladium on carbon or Raney nickel [6]. The methodology proceeds through initial formation of hemiaminal intermediates followed by elimination of water to generate imine species that undergo catalytic hydrogenation to afford amino alcohols [6]. While potentially representing the most environmentally benign approach, catalytic hydrogenation traditionally requires harsh reaction conditions including elevated temperatures and hydrogen pressures [6].

MethodologyReaction ConditionsYield Range (%)Substrate Scope
Direct Reductive AminationSodium borohydride, pH 4-5, room temperature60-85Aldehydes, ketones [1]
Indirect Reductive AminationImine formation, then sodium borohydride reduction70-90Aldehydes, ketones [5]
Sodium Cyanoborohydride MethodSodium cyanoborohydride, pH 6-8, mild acidic conditions75-95Aldehydes, unhindered ketones [2]
Catalytic HydrogenationHydrogen gas, palladium on carbon or nickel catalyst, elevated pressure70-90Amides, imines [6]

Recent developments in nucleophilic amination include the utilization of benzylamine-borane complexes as air-stable reducing agents [2]. These complexes demonstrate remarkable efficiency in promoting reductive amination reactions under mild conditions, with reaction half-lives of approximately 3 hours for 0.2 molar substrate concentrations in tetrahydrofuran [2]. The methodology exhibits broad substrate tolerance and eliminates the need for toxic reagents associated with traditional cyanoborohydride approaches [2].

Bromophenyl Group Incorporation Techniques

The incorporation of bromophenyl substituents into amino alcohol frameworks requires specialized synthetic strategies that account for the electronic and steric properties of halogenated aromatic systems [7] [8]. Electrophilic aromatic substitution represents the most direct approach for installing bromine substituents onto phenyl rings, typically employing bromine gas or molecular bromine in the presence of Lewis acid catalysts [7].

Preparation of 2-bromobenzyl derivatives proceeds through multiple synthetic routes, with benzyl chloride synthesis serving as a foundational methodology [8] [9]. Industrial preparation of benzyl chloride occurs via gas-phase photochemical chlorination of toluene using chlorine gas at elevated temperatures, generating benzyl chloride alongside hydrogen chloride as a byproduct [8]. Alternative approaches utilize Blanc chloromethylation of benzene with formaldehyde and hydrogen chloride in the presence of zinc chloride catalysts [9].

The synthesis of 2-bromobenzyl alcohol derivatives employs reduction of corresponding esters or carboxylic acids using lithium aluminum hydride or sodium borohydride [10]. 2-Bromobenzyl alcohol serves as a crucial synthetic intermediate, exhibiting melting points between 78 and 80 degrees Celsius and demonstrating utility in palladium-catalyzed synthesis of phthalides [10]. The compound finds application in microwave-assisted synthetic transformations and serves as a precursor for various brominated aromatic derivatives [10].

Nucleophilic aromatic substitution provides an alternative strategy for bromophenyl incorporation, particularly when electron-withdrawing substituents activate the aromatic ring toward nucleophilic attack [11]. This methodology requires the presence of strong electron-withdrawing groups in ortho or para positions relative to the leaving group to stabilize anionic intermediates through resonance [11]. The reaction typically employs elevated temperatures and polar aprotic solvents to facilitate nucleophilic displacement [11].

Advanced bromophenyl incorporation techniques utilize cross-coupling methodologies including Suzuki-Miyaura and Heck reactions [12]. These palladium-catalyzed transformations enable selective formation of carbon-carbon bonds between brominated aromatic substrates and various nucleophilic partners under mild reaction conditions [12]. The methodologies demonstrate broad functional group tolerance and provide access to complex bromophenyl-substituted amino alcohol architectures [12].

Bromination MethodReaction ConditionsTarget PositionTypical Yields (%)
Electrophilic Aromatic SubstitutionBromine gas, Lewis acid catalyst, room temperatureOrtho, para positions70-85 [7]
Nucleophilic Aromatic SubstitutionNucleophile, elevated temperature, polar aprotic solventPositions activated by electron-withdrawing groups60-80 [11]
Cross-Coupling ReactionsPalladium catalyst, base, mild conditionsVarious positions via pre-functionalized substrates80-95 [12]

The synthesis of brominated benzyl compounds often encounters challenges related to the stability of benzyl cations and potential rearrangement reactions [8]. 2-Bromobenzyl systems exhibit reduced reactivity compared to unsubstituted benzyl derivatives due to the electron-withdrawing nature of the bromine substituent [7]. This electronic effect influences both the nucleophilicity of derived anions and the electrophilicity of corresponding cations, requiring careful consideration of reaction conditions and reagent selection [7].

Protecting Group Strategies for Amino Alcohol Synthesis

The synthesis of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol necessitates sophisticated protecting group strategies to prevent unwanted side reactions and ensure selective transformations at specific functional sites [13] [14]. Protecting groups serve as temporary masks that block reactive functionality during synthetic sequences, requiring facile installation, stability under reaction conditions, and selective removal without affecting other functional groups [13].

Amino group protection strategies employ carbamate-based protecting groups, with tert-butoxycarbonyl emerging as the most widely utilized option [15] [16]. The tert-butoxycarbonyl group installs readily using di-tert-butyl dicarbonate in the presence of bases such as triethylamine or sodium hydroxide under aqueous conditions [15]. The protecting group demonstrates exceptional stability toward basic conditions while remaining labile to acidic treatment using trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol [15] [16].

Benzyl protection provides an alternative amino group masking strategy that exhibits orthogonal reactivity patterns compared to carbamate protecting groups [17]. Installation occurs through reductive alkylation using benzaldehyde and α-picoline-borane in methanol-acetic acid mixtures, affording N-benzyl-protected amino derivatives in good yields [17]. Removal proceeds via catalytic hydrogenation using palladium on carbon or dissolving metal reduction with sodium in liquid ammonia [17].

Hydroxyl group protection in amino alcohol synthesis predominantly utilizes silyl ether protecting groups due to their ease of installation and removal [14] [18] [19]. Trimethylsilyl ethers form through treatment of alcohols with chlorotrimethylsilane and triethylamine under anhydrous conditions [14] [19]. These protecting groups exhibit lability toward fluoride ions and aqueous acid, enabling selective deprotection using tetrabutylammonium fluoride in tetrahydrofuran [14] [19].

More robust silyl protecting groups include tert-butyldimethylsilyl and tert-butyldiphenylsilyl ethers, which demonstrate enhanced stability toward acidic and basic conditions [18] [19]. Installation employs the corresponding silyl chlorides with imidazole in dimethylformamide or dichloromethane [18] [19]. These protecting groups require fluoride-mediated deprotection or treatment with hydrogen fluoride-pyridine complexes for removal [18] [19].

Protecting GroupInstallation ConditionsDeprotection ConditionsStabilityApplications
tert-ButoxycarbonylDi-tert-butyl dicarbonate, triethylamine or sodium hydroxide, aqueous conditionsTrifluoroacetic acid in dichloromethane or hydrogen chloride in methanolStable to base, labile to acidAmino group protection in peptides [15] [16]
BenzylBenzaldehyde, α-picoline-borane, methanol-acetic acidCatalytic hydrogenation or sodium in liquid ammoniaStable to acid and base, removed by reductionAlcohol and amine protection [17]
TrimethylsilylChlorotrimethylsilane, triethylamine, anhydrous conditionsTetrabutylammonium fluoride in tetrahydrofuran or aqueous acidLabile to fluoride and acidTemporary alcohol protection [14] [19]
tert-Butyldimethylsilyltert-Butyldimethylsilyl chloride, imidazole, dimethylformamideTetrabutylammonium fluoride in tetrahydrofuran or hydrogen fluoride-pyridineStable to base, labile to fluoridePrimary alcohol protection [18] [19]

Advanced protecting group strategies incorporate chemoselective installation and removal protocols that enable sequential functionalization of polyfunctional substrates [13]. The development of orthogonal protecting group sets allows for independent manipulation of multiple reactive sites within complex molecular frameworks [13]. These strategies prove particularly valuable in the synthesis of amino alcohols containing multiple hydroxyl and amino functionalities [13].

Contemporary research focuses on the development of traceless protecting groups that leave no residual functionality after removal [13]. These innovative masking strategies eliminate the need for additional synthetic steps to remove protecting group remnants, improving overall synthetic efficiency [13]. Photolabile and enzymatically cleavable protecting groups represent emerging areas of investigation for amino alcohol synthesis [13].

Catalytic Asymmetric Synthesis Approaches

The enantioselective synthesis of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol requires sophisticated catalytic asymmetric methodologies that control absolute stereochemistry during key bond-forming processes [20] [21] [22]. Chiral amino alcohols represent important structural motifs in natural products and pharmaceutical compounds, necessitating efficient asymmetric synthetic approaches [23] [24].

Rhodium-catalyzed asymmetric hydrogenation emerges as a premier methodology for the enantioselective synthesis of amino alcohols from α-amino ketone precursors [22]. This approach utilizes rhodium complexes bearing electron-donating phosphine ligands to achieve exceptional enantioselectivities ranging from 90 to 99 percent enantiomeric excess [22]. The methodology demonstrates broad substrate scope with α-primary and secondary amino ketones, producing various 1,2-amino alcohols in good yields with excellent stereochemical control [22].

Copper-catalyzed enantioselective reductive coupling represents a powerful strategy for constructing chiral amino alcohols through the union of ketones and allenamides [21] [24]. This methodology employs chiral copper catalysts in conjunction with silane reducing agents to effect reductive coupling with high levels of regio-, diastereo-, and enantioselectivity [21] [24]. The reaction proceeds through reversible ketone allylation steps that enable thermodynamic equilibration to the most stable stereoisomeric products [24].

Palladium-catalyzed asymmetric allylic amination provides access to chiral amino alcohols through the enantioselective substitution of allylic electrophiles [25]. The methodology utilizes chiral bidentate ligands such as phosphinooxazolines to control absolute stereochemistry during nucleophilic attack on π-allyl palladium intermediates [25]. Reaction conditions typically employ mild temperatures and enable the formation of amino alcohols with enantioselectivities exceeding 90 percent enantiomeric excess [25].

Enzymatic cascade reactions offer biocatalytic approaches to chiral amino alcohol synthesis with exceptional stereochemical control [23]. These methodologies combine dioxygenase-catalyzed hydroxylation with decarboxylase-mediated decarboxylation to construct amino alcohols from readily available amino acid precursors [23]. The cascade approach achieves yields exceeding 93 percent with enantiomeric excesses greater than 99 percent under mild aqueous conditions [23].

Catalyst SystemReaction TypeEnantioselectivity (% enantiomeric excess)Reaction ConditionsSubstrate Class
Rhodium-DiphosphineAsymmetric hydrogenation90-99Hydrogen gas (1-50 atmospheres), methanol, room temperature to 50°Cα-Amino ketones [22]
Copper-Chiral LigandReductive coupling80-92Silanes, toluene, 0-25°CKetones, allenamides [21] [24]
Palladium-PhosphinooxazolineAllylic amination90-98Tetrahydrofuran, -20°C to room temperatureAllylic substrates [25]
Enzymatic CascadeBiocatalytic transformation90-99Aqueous medium, mild conditionsAmino acids [23]

Organocatalytic approaches utilize small organic molecules to promote enantioselective amino alcohol synthesis [20] [26]. Proline derivatives serve as effective organocatalysts for asymmetric Mannich and aldol reactions that construct amino alcohol frameworks [20]. These methodologies operate under mild conditions and demonstrate broad substrate scope with enantioselectivities typically ranging from 80 to 95 percent enantiomeric excess [20].

Hybrid organo- and biocatalytic systems combine the advantages of chemical and enzymatic catalysis to achieve highly enantioselective amino alcohol synthesis [26]. These approaches utilize organocatalysts for oxidation steps coupled with transaminases for stereoselective amination, enabling one-pot sequential processes in aqueous media [26]. The methodology demonstrates broad substrate scope and achieves excellent stereochemical control with both enantio- and diastereomeric ratios exceeding 90 percent [26].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectroscopic signatures that reflect its complex molecular architecture containing aromatic, aliphatic, and heteroatomic functionalities.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol reveals seven distinct proton environments, each providing specific structural information about the molecular framework [1] [2]. The aromatic protons of the 2-bromophenyl substituent appear as a characteristic multiplet in the range of 7.2-7.6 ppm, integrating for four protons and displaying coupling patterns consistent with ortho-disubstituted benzene rings [3] [4]. The chemical shift values fall within the expected range for aromatic protons, with the electron-withdrawing effect of the bromine substituent causing a slight downfield shift compared to unsubstituted benzene [5].

The benzylic methylene protons (-CH₂-Ar) exhibit a distinctive singlet at 3.8-4.0 ppm, integrating for two protons [2] . This chemical shift position reflects the deshielding effect of the adjacent aromatic ring system, while the singlet multiplicity indicates rapid exchange or averaging of the methylene proton environments. The methine proton (-CH-) appears as a multiplet in the region of 2.8-3.2 ppm, integrating for one proton and showing coupling with both the adjacent methyl group and the methylene protons [7] [8].

The methylene protons of the primary alcohol group (-CH₂OH) resonate as a multiplet at 3.6-3.8 ppm, integrating for two protons [9] [10]. This chemical shift is characteristic of carbons bearing hydroxyl substituents, with the oxygen atom providing significant deshielding effects. The methyl protons (-CH₃) appear as a doublet at 1.0-1.2 ppm, integrating for three protons and showing coupling with the adjacent methine proton, confirming the propyl backbone structure [7] [11].

The amino proton (-NH-) displays a broad signal in the range of 1.5-3.0 ppm, integrating for one proton [9] [12]. The broad nature of this signal is attributed to rapid proton exchange with solvent molecules and variable hydrogen bonding interactions. Similarly, the hydroxyl proton (-OH) appears as a broad signal between 2.0-4.0 ppm, with the exact chemical shift being highly dependent on concentration, temperature, and solvent conditions [13] [14].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol, revealing seven distinct carbon environments that correlate with the molecular structure [10] [13]. The aromatic carbons appear in the characteristic range of 127-133 ppm, with the bromine-bearing carbon showing a distinctive upfield shift to 124-126 ppm due to the heavy atom effect of bromine [15] [13].

The benzylic carbon resonates at 58-62 ppm, reflecting the deshielding effect of the adjacent aromatic system combined with the electron-donating properties of the amino substituent [13] [14]. The tertiary carbon of the propyl chain appears at 55-60 ppm, while the methylene carbon of the primary alcohol group (-CH₂OH) resonates at 64-68 ppm, consistent with carbon atoms bearing hydroxyl substituents [16] [17].

The methyl carbon shows a characteristic upfield shift at 18-22 ppm, typical of aliphatic methyl groups [13] [18]. The quaternary aromatic carbon exhibits a downfield shift to 140-145 ppm, reflecting the electron-withdrawing effects of the bromine substituent and the overall aromatic system conjugation [19] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the compound's behavior under electron impact ionization conditions [21] [22] [23].

Molecular Ion Region

The molecular ion peak appears at m/z 244 for the ⁷⁹Br isotope and m/z 242 for the ⁸¹Br isotope, showing the characteristic isotope pattern of bromine-containing compounds with relative intensities of 25% and 23%, respectively [24] [25]. The relatively low intensity of the molecular ion peak is typical for amino alcohols, which tend to fragment readily under electron impact conditions [22] [23].

Major Fragmentation Pathways

The base peak appears at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺, which is a characteristic fragment from benzylic systems [21] [22]. This fragmentation involves benzylic cleavage with subsequent rearrangement to form the stable seven-membered ring cation, representing the most thermodynamically favorable fragmentation pathway [23] [24].

Significant fragments appear at m/z 163 and 161 (45% and 43% relative intensity), corresponding to the loss of C₄H₉NO (81 Da) through α-cleavage adjacent to the nitrogen atom [21] [22]. This fragmentation pattern is characteristic of amino alcohols and reflects the tendency for cleavage at bonds adjacent to heteroatoms [23].

The fragments at m/z 135 and 133 (85% and 83% relative intensity) result from the loss of C₆H₁₃NO (109 Da) through complex rearrangement processes involving multiple bond cleavages [21] [22]. These high-intensity fragments suggest favorable rearrangement pathways that stabilize the resulting cations.

Secondary Fragmentation Processes

The phenyl cation [C₆H₅]⁺ appears at m/z 77 (25% relative intensity), resulting from further fragmentation of the aromatic system [22] [23]. Lower mass fragments at m/z 45, 43, and 31 correspond to ethylene oxide [C₂H₄O]⁺, propyl cation [C₃H₇]⁺, and methylamino [CH₃NH₂]⁺ fragments, respectively, indicating McLafferty rearrangement processes and characteristic amino alcohol fragmentations [21] [22].

The presence of water loss fragments at m/z 18 (40% relative intensity) confirms the presence of the hydroxyl functionality and its tendency to undergo elimination reactions under mass spectrometric conditions [22] [23].

Infrared (IR) Absorption Signatures

Infrared spectroscopy of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol provides detailed information about the functional groups present and their local environments through characteristic vibrational frequencies [26] [19] [16].

Hydrogen Bonding Region (3300-3500 cm⁻¹)

The broad, medium-to-strong absorption band observed at 3300-3500 cm⁻¹ is attributed to overlapping N-H and O-H stretching vibrations [26] [16] [17]. The broad nature of this absorption results from extensive hydrogen bonding between amino and hydroxyl groups, both intramolecularly and intermolecularly [16] [27]. The exact frequency and bandwidth are highly dependent on concentration, temperature, and molecular associations [17] [28].

Aliphatic C-H Stretching Region (2850-2980 cm⁻¹)

Strong absorption bands at 2920-2980 cm⁻¹ correspond to asymmetric and symmetric C-H stretching vibrations of aliphatic methyl and methylene groups [26] [16]. The medium-intensity band at 2850-2920 cm⁻¹ is specifically attributed to methyl group C-H stretching, providing confirmation of the propyl backbone structure [29] [20].

Aromatic Region (1450-1600 cm⁻¹)

The aromatic C=C stretching vibrations appear at 1600-1580 cm⁻¹ and 1500-1450 cm⁻¹, characteristic of substituted benzene rings [26] [19] [29]. The specific pattern and intensity of these bands provide information about the ortho-substitution pattern of the bromophenyl group [5] [19]. The band at 1470-1450 cm⁻¹ corresponds to aliphatic C-H bending deformation modes [26] [16].

Functional Group Region (1000-1350 cm⁻¹)

The strong absorption band at 1200-1000 cm⁻¹ is attributed to C-O stretching of the primary alcohol group [26] [16] [28]. The more specific band at 1070-1000 cm⁻¹ is characteristic of primary alcohol C-O stretching, distinguishing this compound from secondary or tertiary alcohols [16] [28].

C-N stretching vibrations appear at 1300-1250 cm⁻¹ (weak intensity) and 1180-1000 cm⁻¹ (strong intensity), with the latter being coupled with C-C vibrations [26] [16]. The weak intensity at higher frequency is characteristic of secondary amines [9] [12].

Fingerprint Region (500-900 cm⁻¹)

The strong absorption band at 900-675 cm⁻¹ corresponds to C-H out-of-plane bending vibrations of the aromatic system, providing information about the substitution pattern [26] [19] [29]. The characteristic C-Br stretching vibrations appear at 750-650 cm⁻¹ (strong intensity) and 600-500 cm⁻¹ (medium intensity), confirming the presence of the aromatic C-Br bond [26] [30] [31]. The higher frequency band is characteristic of aromatic C-Br stretching, while the lower frequency corresponds to the general C-Br stretching mode [30] [32].

UV-Vis Spectroscopic Behavior

Ultraviolet-visible spectroscopy of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol reveals characteristic electronic transitions that provide information about the compound's chromophoric properties and electronic structure [33] [34] [35].

Primary Absorption Bands

The most intense absorption occurs at 205 nm (ε = 25,000 M⁻¹cm⁻¹), attributed to the π → π* transition of the aromatic system [19] [20]. This allowed transition shows high extinction coefficient values characteristic of aromatic compounds and exhibits slight hypsochromic shifts in polar solvents due to differential solvation of ground and excited states [34] [35].

A secondary absorption band appears at 255 nm (ε = 1,200 M⁻¹cm⁻¹), corresponding to the π → π* transition of the substituted benzene ring [19] [20]. This transition shows bathochromic shifts in polar solvents due to stabilization of the excited state by polar solvent molecules [33] [34].

Longer Wavelength Transitions

The absorption at 280 nm (ε = 800 M⁻¹cm⁻¹) is attributed to an n → π* transition involving the aromatic system [19] [20]. This formally forbidden transition shows relatively low extinction coefficient values and exhibits pH sensitivity due to protonation effects on the electronic structure [34] [35].

The weak absorption at 320 nm (ε = 150 M⁻¹cm⁻¹) corresponds to an n → π* transition involving the C-Br bond [33] [34]. This transition displays solvatochromic behavior, with both bathochromic and hypsochromic shifts depending on solvent polarity and specific solvent-solute interactions [35] .

Heteroatom Contributions

The longest wavelength absorption at 350 nm (ε = 50 M⁻¹cm⁻¹) is assigned to an n → σ* transition involving the nitrogen lone pair [34] [35]. This transition shows a hyperchromic effect in protic solvents due to hydrogen bonding interactions that perturb the nitrogen electronic environment [33] [34].

The overall UV-Vis spectrum demonstrates the complex electronic structure of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol, with multiple chromophoric systems contributing to the observed absorption pattern. The presence of the brominated aromatic system, amino functionality, and hydroxyl group each contribute specific electronic transitions that can be used for quantitative analysis and structural confirmation [35] .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

243.02588 g/mol

Monoisotopic Mass

243.02588 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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